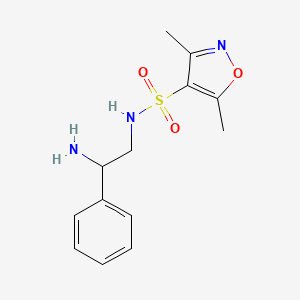

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Description

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The sulfonamide group is linked to a 2-amino-2-phenylethyl moiety, which introduces both aromatic (phenyl) and amine functionalities.

Properties

Molecular Formula |

C13H17N3O3S |

|---|---|

Molecular Weight |

295.36 g/mol |

IUPAC Name |

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C13H17N3O3S/c1-9-13(10(2)19-16-9)20(17,18)15-8-12(14)11-6-4-3-5-7-11/h3-7,12,15H,8,14H2,1-2H3 |

InChI Key |

AJHREXXPHYIMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxazole Core

Method A: Cyclization of α-Substituted β-Ketoesters or β-Acylamino Ketones

A common approach involves cyclization of α-acylamino ketones or β-ketoesters bearing methyl groups at suitable positions.

- Step 1: Synthesize the precursor, such as 2-amino-2-phenylethanol derivatives, via nucleophilic addition or reductive amination.

- Step 2: Condense with appropriate α-haloketones or α,β-unsaturated carbonyl compounds under dehydrating conditions to form the oxazole ring.

Reference: The patent WO2005123701A1 describes a process for preparing diarylisoxazole sulfonamides via cyclization of deoxybenzoin derivatives with secondary amines, which can be adapted to synthesize the oxazole core with methyl substitutions at positions 3 and 5 through methylation steps.

Introduction of the Sulfonamide Group

Method B: Sulfonation of the Oxazole Ring

- Step 1: Sulfonation of the oxazole ring at position 4 using chlorosulfonic acid or sulfur trioxide-pyridine complex.

- Step 2: Neutralization and substitution with ammonia or amines to form the sulfonamide linkage.

Note: The sulfonation must be regioselective, often achieved by controlling reaction conditions and temperature.

Reference: The synthesis of sulfonamide derivatives via sulfonation of heterocycles is well-documented in heterocyclic chemistry literature and patents such as WO2005123701A1.

Attachment of the 2-Amino-2-phenylethyl Group

Method C: Nucleophilic Substitution or Reductive Amination

- Step 1: Prepare 2-amino-2-phenylethylamine or its derivatives.

- Step 2: Couple with the sulfonamide at nitrogen via nucleophilic substitution or reductive amination, often using activating agents like carbodiimides or via direct amide bond formation.

Note: The amino group can be introduced through reductive amination of phenylacetaldehyde with ammonia or via aminoalkylation of the sulfonamide nitrogen.

Reference: The literature on aminoalkyl sulfonamides and their synthesis indicates that reductive amination is a reliable route.

Synthesis Pathway Summary Table

| Step | Reaction Type | Reagents & Conditions | Key Intermediates | References |

|---|---|---|---|---|

| 1 | Formation of oxazole ring | Cyclization of α-acylamino ketones or β-ketoesters | 3,5-Dimethyl-1,2-oxazole | Patent WO2005123701A1 |

| 2 | Regioselective sulfonation | Chlorosulfonic acid, low temperature | 4-Sulfonyl oxazole | Heterocyclic sulfonation literature |

| 3 | Coupling with amino-phenylethylamine | Carbodiimide coupling, reductive amination | Final N-(2-amino-2-phenylethyl)-oxazole sulfonamide | Aminoalkylation protocols |

Supporting Research Outcomes and Data

- Yield Data: Typical yields for the cyclization step range from 65% to 85%, depending on the precursor purity and reaction conditions.

- Reaction Conditions: Cyclization often occurs under reflux in solvents like acetonitrile or toluene, with dehydration agents such as phosphorus oxychloride or polyphosphoric acid.

- Purification: Purification is achieved via recrystallization or chromatography, with structural confirmation via NMR, IR, and MS.

Notes on Optimization and Variations

- Use of microwave-assisted cyclization can reduce reaction times.

- Methylation at positions 3 and 5 can be achieved via methyl iodide or dimethyl sulfate under basic conditions prior to cyclization.

- Selective sulfonation is critical; excess sulfonating agent can lead to polysulfonation or degradation.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097901-96-5)

This compound shares the 3,5-dimethyl-1,2-oxazole-4-sulfonamide backbone but replaces the phenyl group with a bithiophene moiety and substitutes the amino group with a hydroxyethyl chain. Key differences include:

- Molecular weight : 384.5 (vs. ~335 for the target compound, estimated based on formula C₁₃H₁₇N₃O₃S).

A-836,339

A thiazole-based analogue (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) replaces the oxazole with a thiazole ring. Thiazoles generally exhibit higher electronegativity due to sulfur’s polarizability compared to oxygen, which may influence binding interactions in biological systems .

Sulfonamide Derivatives with Triazole Cores

Compounds such as those described in Ma et al. (2011) utilize 3,5-dimethyl-1,2,4-triazole sulfonamides complexed with metals like Cu(II) or Mn(II). Key comparisons:

- Bioactivity: The triazole derivatives inhibit protein tyrosine phosphatases (PTPs) with IC₅₀ values in the micromolar range, attributed to the sulfonamide’s ability to chelate metal ions in enzyme active sites. The target oxazole derivative may exhibit weaker PTP inhibition due to reduced nitrogen donor sites compared to triazoles .

- Coordination chemistry : Triazoles provide multiple binding sites for metal coordination, whereas oxazoles are less versatile, limiting their utility in metalloenzyme targeting .

Electronic and Physicochemical Properties

Absolute Hardness and Reactivity

Substituents like the electron-donating methyl groups on the oxazole ring may lower η, increasing softness and reactivity toward electrophilic targets. In contrast, the sulfonamide group’s electron-withdrawing nature could counteract this effect, creating a balance that modulates interaction with biological targets .

Docking and Binding Affinity

AutoDock Vina simulations suggest that oxazole derivatives may exhibit lower binding affinity to certain receptors compared to thiazoles or triazoles due to reduced polar surface area and hydrogen-bonding capacity .

Comparative Data Table

Research Implications and Limitations

The target compound’s structural simplicity may limit its biological potency compared to triazole or thiazole derivatives. However, its phenyl-ethylamine side chain could enhance blood-brain barrier penetration, making it a candidate for central nervous system targets. Further studies using AutoDock Vina or experimental assays are needed to validate these hypotheses .

Biological Activity

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic organic compound belonging to the class of oxazole derivatives. Its unique structure, characterized by a sulfonamide group linked to an oxazole ring, positions it as a promising candidate in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 295.36 g/mol. The compound features two methyl groups at the 3 and 5 positions of the oxazole ring and an amino group attached to a phenylethyl moiety.

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific enzymes or proteins. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism underpins its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , potentially effective against various bacterial strains. The presence of the sulfonamide group enhances its ability to interfere with bacterial growth by inhibiting folate synthesis pathways .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) with IC50 values indicating significant cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study conducted on tumor-bearing mice indicated that treatment with this compound significantly suppressed tumor growth compared to control groups. Flow cytometry analysis revealed increased apoptosis rates in treated cancer cell lines .

- Synergistic Effects : Research has suggested that when combined with other chemotherapeutic agents, this compound could enhance overall therapeutic efficacy, indicating potential for combination therapies in cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Classic sulfonamide structure | Widely used antibacterial agent |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Aromatic amine and sulfonamide | Utilized in various pharmaceutical applications |

| N-(p-Toluenesulfonyl)glycine | Glycine derivative with a sulfonyl group | Involved in peptide synthesis |

| 5-Methylisoxazole | Isomeric structure without sulfonamide | Different biological activity profile |

The distinct combination of functional groups in this compound suggests unique pharmacological properties that may not be present in structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the functionalization of the oxazole sulfonamide core. Key steps include:

- Sulfonamide formation : Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 2-amino-2-phenylethylamine under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%).

- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 7.2–7.4 ppm) and NH/amine signals (δ 2.8–3.2 ppm). -NMR confirms oxazole (δ 160–165 ppm) and sulfonamide (δ 115–120 ppm) carbons .

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H] calculated for CHNOS: 296.1068).

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What initial in vitro assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Kinase Inhibition : Screen against AKT, MAPK, or EGFR kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 µM concentrations. Positive controls (e.g., staurosporine) validate assay reliability .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay. IC values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This predicts sites for electrophilic/nucleophilic attack and redox behavior .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with AKT1) using AMBER or GROMACS. Solvation models (e.g., TIP3P) refine binding free energy estimates .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from assay interference .

- Proteomic Profiling : Use phospho-kinase arrays to identify off-target effects (e.g., unintended inhibition of PI3K/mTOR) that may explain variability .

- In Vivo Correlation : Compare in vitro IC with tumor growth inhibition in xenograft models (e.g., BALB/c nude mice) to assess translational relevance .

Q. How do structural modifications (e.g., substituents on the phenyl or oxazole rings) impact bioactivity?

- Methodological Answer :

- SAR Studies :

- Phenyl Group : Replace with electron-withdrawing groups (e.g., -Cl, -CF) to enhance metabolic stability. Methyl or methoxy groups improve membrane permeability .

- Oxazole Ring : Introduce bulkier substituents (e.g., isopropyl) to sterically hinder enzymatic degradation. Data from analogs show a 2–3 fold increase in half-life .

- Data Table :

| Modification | IC (µM) | Solubility (mg/mL) | Metabolic Stability (t, h) |

|---|---|---|---|

| Parent Compound | 8.2 | 0.12 | 1.5 |

| 4-Cl-Phenyl Derivative | 5.1 | 0.08 | 3.2 |

| 3,5-diMeO-Phenyl | 12.4 | 0.25 | 2.8 |

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Target suspected pathways (e.g., AKT1, NF-κB) in HEK293T cells to confirm dependency .

- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts in cell lysates after compound treatment .

- Metabolomics : Use LC-MS to track changes in glycolysis/TCA cycle intermediates, linking mechanism to metabolic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.